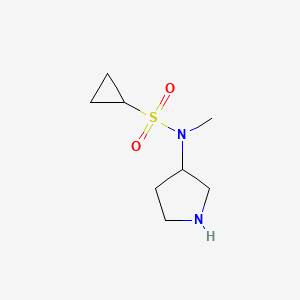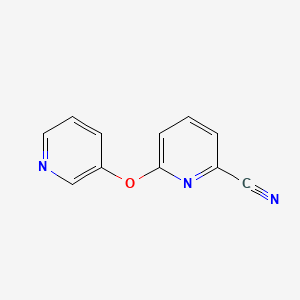![molecular formula C20H20N2O3 B6498383 N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide CAS No. 952987-87-0](/img/structure/B6498383.png)
N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a compound of interest in scientific research due to its unique chemical structure and potential applications. It is a synthetic compound with a molecular weight of 333.4 g/mol, and is composed of two aromatic rings connected by an oxazole ring. It is also known as N-2,5-dimethyl-5-(4-methoxyphenyl)-2-oxazol-3-ylacetamide, or DMOA for short.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a compound of interest in a variety of scientific research applications. It has been studied for its potential to inhibit the growth of certain bacteria, fungi, and cancer cells. It has also been studied for its ability to act as an antioxidant, which could potentially be used in the treatment of certain diseases. Additionally, it has been studied for its potential to inhibit the activity of certain enzymes, which could lead to new drug targets for the treatment of various diseases.
Mécanisme D'action
N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide has been studied for its potential to inhibit the growth of certain bacteria, fungi, and cancer cells. The exact mechanism of action is still unclear, but it is believed to act by interfering with the cell membrane or by binding to certain proteins in the cell. It is also thought to have antioxidant properties, which could potentially be used in the treatment of certain diseases.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide has been studied for its potential to inhibit the growth of certain bacteria, fungi, and cancer cells. It has also been studied for its potential to act as an antioxidant, which could potentially be used in the treatment of certain diseases. Additionally, it has been studied for its potential to inhibit the activity of certain enzymes, which could lead to new drug targets for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide has a number of advantages and limitations for use in lab experiments. The advantages include its low cost and ease of synthesis, as well as its potential to inhibit the growth of certain bacteria, fungi, and cancer cells. Additionally, its potential to act as an antioxidant and to inhibit the activity of certain enzymes could lead to new drug targets for the treatment of various diseases. The limitations include its lack of solubility in water, as well as its potential to cause irritation or other side effects when used in high concentrations.
Orientations Futures
N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide has a number of potential future directions for research. These include further investigation into its potential to inhibit the growth of certain bacteria, fungi, and cancer cells, as well as its potential to act as an antioxidant and to inhibit the activity of certain enzymes. Additionally, further research could be done into its potential to be used as a drug target for the treatment of various diseases, as well as its potential to be used in the development of new drugs. Finally, further research could be done into its potential to cause irritation or other side effects when used in high concentrations.
Méthodes De Synthèse
N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide can be synthesized in the laboratory through a number of methods. The most common method is through the reaction of 2,5-dimethylphenyl isocyanate with 5-(4-methoxyphenyl)-1,2-oxazol-3-yl acetate in the presence of a base such as potassium carbonate. The reaction yields the desired product in good yield.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-4-5-14(2)18(10-13)21-20(23)12-16-11-19(25-22-16)15-6-8-17(24-3)9-7-15/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXDLOCDZTYWHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498305.png)

![N-benzyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498317.png)
![2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6498325.png)
![N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498327.png)
![N-{[1,1'-biphenyl]-2-yl}-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498332.png)
![N-(2,4-dimethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498340.png)
![N-(3-acetamidophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498358.png)
![N-cyclopentyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498379.png)
![N-benzyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498380.png)

![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6498386.png)
![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6498395.png)
![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6498396.png)